molecular formula C30H44NO2PS B13644717 (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13644717
M. Wt: 513.7 g/mol
InChI Key: AMJUUQQEJOWQMC-SZVSUXHCSA-N
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Description

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with the appropriate phosphine and react it with a suitable sulfinyl chloride under controlled conditions to form the desired sulfinamide . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction of the phosphanyl group results in phosphines .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide
  • ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfoxide
  • ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfone

Uniqueness

The uniqueness of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which provide a versatile platform for various chemical transformations. Its ability to act as a ligand in catalytic reactions and its potential biological activity make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C30H44NO2PS

Molecular Weight

513.7 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3/t29-,35?/m0/s1

InChI Key

AMJUUQQEJOWQMC-SZVSUXHCSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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